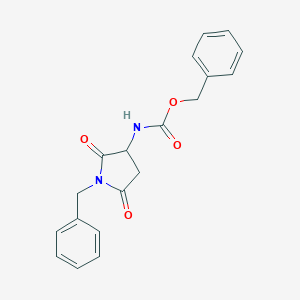

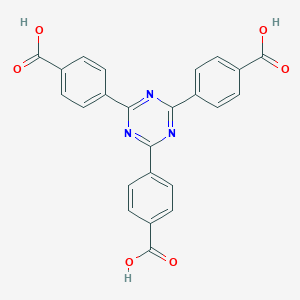

Benzyl (1-benzyl-2,5-dioxopyrrolidin-3-yl)carbamate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of similar carbamate structures involves the reaction of alkyl aryl ketones with carbamoyl chlorides in the presence of pyridine, leading to the formation of arylenyl alkyl carbamates. These compounds can undergo carbolithiation, a process where alkyllithium and diamine facilitate the synthesis of lithiated benzyl carbamates, showcasing a method that could be adapted for the synthesis of Benzyl (1-benzyl-2,5-dioxopyrrolidin-3-yl)carbamate (Peters, Seppi, Fröhlich, Wibbeling, & Hoppe, 2002).

Molecular Structure Analysis

Detailed studies on the molecular structure of similar compounds have been conducted using vibrational (FT-IR, FT-Raman) and UV–Visible spectroscopy alongside HOMO–LUMO, NBO, NLO, and MEP analysis using DFT calculations. These studies provide insights into the electronic and structural characteristics that could be applied to understand the molecular structure of Benzyl (1-benzyl-2,5-dioxopyrrolidin-3-yl)carbamate (Rao, Prasad, Sri, & Veeraiah, 2016).

Chemical Reactions and Properties

Chemical reactions involving carbamate compounds often include interactions with various electrophiles and nucleophiles, leading to a variety of functionalized products. For instance, the synthesis and optical properties of related phosphorescent ligands involve multiple steps, including diazotization and Suzuki coupling reactions, which could be relevant for understanding the reactivity of Benzyl (1-benzyl-2,5-dioxopyrrolidin-3-yl)carbamate (Xi-cun, 2013).

Physical Properties Analysis

The physical properties of carbamate derivatives, such as melting points, boiling points, and solubility, can be influenced by their molecular structure and substituents. Studies on similar compounds, such as those involving lanthanide-based coordination polymers, offer insights into how the physical properties of Benzyl (1-benzyl-2,5-dioxopyrrolidin-3-yl)carbamate might be characterized (Sivakumar, Reddy, Cowley, & Butorac, 2011).

Chemical Properties Analysis

The chemical properties of carbamates, such as reactivity, stability, and the potential for forming various derivatives, are critical for their application in synthesis. The reaction mechanisms and stability of carbamates under different conditions can provide valuable information for handling and utilizing Benzyl (1-benzyl-2,5-dioxopyrrolidin-3-yl)carbamate in synthetic applications. Research on the antimicrobial activity and acid dissociation constants of similar compounds demonstrates the diverse chemical behavior and applications of carbamates (Nural, Gemili, Ulger, Sari, De Coen, & Şahin, 2018).

Wissenschaftliche Forschungsanwendungen

Results

2. Application in Chemical Synthesis

Results

3. Application in Pharmaceutical Research

Results

4. Application in Analytical Chemistry

Results

5. Application in Neuroscience

Results

6. Application in Crystallography

Results

7. Application in Proteomics

Methods of Application

Results: The derivatization enhances the ionization efficiency of peptides in mass spectrometry, leading to more accurate protein quantification .

8. Application in Bioconjugation Chemistry

Methods of Application

Results: This has enabled the creation of targeted drug delivery systems and fluorescent probes for biological imaging .

9. Application in Environmental Chemistry

Methods of Application

Results: Insights into the environmental fate of similar compounds are gained, which is essential for risk assessment and remediation strategies .

10. Application in Catalysis

Methods of Application

Results: The presence of this compound in catalysts has been shown to improve yields and selectivity in various chemical reactions .

11. Application in Neuropharmacology

Methods of Application

Results: Changes in seizure thresholds have been observed, suggesting a potential role in the treatment or management of seizure disorders .

12. Application in Nanotechnology

Methods of Application

Results: The formation of novel nanomaterials with potential applications in electronics, medicine, and materials science has been reported .

Safety And Hazards

Eigenschaften

IUPAC Name |

benzyl N-(1-benzyl-2,5-dioxopyrrolidin-3-yl)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O4/c22-17-11-16(18(23)21(17)12-14-7-3-1-4-8-14)20-19(24)25-13-15-9-5-2-6-10-15/h1-10,16H,11-13H2,(H,20,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRPFKGKSRKPPCG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)N(C1=O)CC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00631575 |

Source

|

| Record name | Benzyl (1-benzyl-2,5-dioxopyrrolidin-3-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00631575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl (1-benzyl-2,5-dioxopyrrolidin-3-yl)carbamate | |

CAS RN |

1219424-59-5 |

Source

|

| Record name | Benzyl (1-benzyl-2,5-dioxopyrrolidin-3-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00631575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[cis-2,6-Dimethyl-4-morpholinyl]propanoic acid](/img/structure/B36859.png)

![4H-Cyclopenta[b]thiophen-6(5H)-one](/img/structure/B36877.png)

![Cyclopenta[2,1-b:3,4-b']dithiophen-4-one](/img/structure/B36881.png)

![1-[3,5-Bis(trifluoromethyl)phenyl]-3-[1-[2-(dimethylamino)naphthalen-1-yl]naphthalen-2-yl]thiourea](/img/structure/B36897.png)